![molecular formula C10H11F3N2O3S B2431050 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 937597-53-0](/img/structure/B2431050.png)
2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound “2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups . It has a tetrahydrofuran group, which is a type of ether, attached to an amino group. This is connected to a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. The thiazole ring is substituted with a trifluoromethyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydrofuran group would introduce some ring strain, and the electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the reactivity of the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be quite diverse due to the presence of several different functional groups. The amino group could act as a nucleophile in reactions, while the carboxylic acid group could act as an acid. The thiazole ring might also undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the nonpolar tetrahydrofuran and trifluoromethyl groups could increase its solubility in organic solvents .Scientific Research Applications
Antibacterial Applications
2-Aminothiazoles, which include the compound , have been found to have significant antibacterial properties . For instance, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates . This suggests that they could be used in the development of new antibacterial drugs.
Antifungal Applications
These compounds also have potential antifungal applications . For example, one of the synthesized compounds showed significant antifungal potential against Candida glabrata and Candida albicans . This suggests that they could be used in the treatment of fungal infections.
Anti-HIV Applications
2-Aminothiazoles have been found to have anti-HIV properties . This suggests that they could be used in the development of new treatments for HIV.
Antioxidant Applications
These compounds have been found to have antioxidant properties . This suggests that they could be used in the development of new antioxidant drugs or supplements.
Antitumor Applications
2-Aminothiazoles have been found to have antitumor properties . This suggests that they could be used in the development of new treatments for cancer.
Anthelmintic Applications
These compounds have been found to have anthelmintic properties . This suggests that they could be used in the development of new treatments for parasitic worm infections.
Anti-inflammatory & Analgesic Applications
2-Aminothiazoles have been found to have anti-inflammatory and analgesic properties . This suggests that they could be used in the development of new treatments for inflammation and pain.
Molecular Docking Applications
The synthesized compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests that they could be used in the development of new antagonists against this target.
Future Directions
properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-6(8(16)17)19-9(15-7)14-4-5-2-1-3-18-5/h5H,1-4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHRWCWXFSGEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(S2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
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